molecular formula C14H21BrO B1317074 Benzene, 1-(bromomethyl)-4-(heptyloxy)- CAS No. 103481-66-9

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Cat. No.: B1317074
CAS No.: 103481-66-9
M. Wt: 285.22 g/mol
InChI Key: HEAJPCDOCRJXCV-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4-(heptyloxy)-: is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the 1-position and a heptyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be achieved through a multi-step process involving the bromination of a benzene derivative followed by the introduction of a heptyloxy group. One common method involves the bromination of toluene to form benzyl bromide, which is then reacted with heptyl alcohol in the presence of a base to yield the desired compound.

Industrial Production Methods: Industrial production of Benzene, 1-(bromomethyl)-4-(heptyloxy)- typically involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-(bromomethyl)-4-(heptyloxy)- undergoes electrophilic substitution reactions, where the bromomethyl group can be replaced by other substituents. Common reagents include halogen carriers like aluminum bromide (AlBr3) or iron(III) bromide (FeBr3).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Major Products Formed:

  • Substitution reactions typically yield various benzene derivatives depending on the substituent introduced.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(bromomethyl)-4-(heptyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated benzene derivatives on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets.

Industry: In the industrial sector, Benzene, 1-(bromomethyl)-4-(heptyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves its interaction with molecular targets through electrophilic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions.

Comparison with Similar Compounds

  • Benzene, 1-(bromomethyl)-4-(methoxy)-
  • Benzene, 1-(bromomethyl)-4-(ethoxy)-
  • Benzene, 1-(bromomethyl)-4-(propoxy)-

Comparison: Benzene, 1-(bromomethyl)-4-(heptyloxy)- is unique due to the presence of a heptyloxy group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer heptyloxy chain increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are desired for enhanced performance or specific interactions.

Properties

IUPAC Name

1-(bromomethyl)-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAJPCDOCRJXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576779
Record name 1-(Bromomethyl)-4-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103481-66-9
Record name 1-(Bromomethyl)-4-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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